molecular formula C16H5F30N B6320328 Bis(1H,1H-perfluorooct-1-yl)amine CAS No. 3145-68-4

Bis(1H,1H-perfluorooct-1-yl)amine

Cat. No.: B6320328
CAS No.: 3145-68-4
M. Wt: 781.17 g/mol
InChI Key: FTLIVFJKISSELN-UHFFFAOYSA-N
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Description

Bis(1H,1H-perfluorooct-1-yl)amine (CAS 307-29-9) is a fluorinated amine with the molecular formula C₈H₄F₁₅N and a molecular weight of 399.10 g/mol. Its IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine, featuring a fully fluorinated octyl chain except for the terminal methylene group adjacent to the amine. Key properties include:

  • Density: 1.714 g/cm³
  • Boiling Point: 75°C
  • Hazard: Corrosive (C designation) .

This compound is notable for its chemical inertness, thermal stability, and applications in surfactants, coatings, and specialty polymers due to its strong carbon-fluorine bonds and hydrophobic/lipophobic properties.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5F30N/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46/h47H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLIVFJKISSELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5F30N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880191
Record name Bis(1H,1H-perfluorooct-1-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3145-68-4
Record name Bis(1H,1H-perfluorooct-1-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Alkylation of Primary Amines

An alternative approach involves sequential alkylation of a primary amine with perfluorooctyl iodide. For example, hexafluoropropylene oxide-derived amines can serve as intermediates, reacting with perfluorooctyl iodide under basic conditions. This method allows better control over stoichiometry but requires stringent anhydrous conditions to prevent hydrolysis of the perfluoroalkyl halide.

Catalytic Methods for Enhanced Efficiency

Transition metal-catalyzed protocols offer improved selectivity and yield compared to traditional nucleophilic substitution. These methods are adapted from polyfluoroalkyne synthesis, where silver and cobalt complexes play critical roles.

Silver-Mediated Coupling

Silver nitrate (AgNO3\text{AgNO}_3) and silver acetate (AgOAc\text{AgOAc}) catalyze the coupling of perfluorooctyl iodides with amines in the presence of a base such as potassium hydroxide (KOH\text{KOH}). In a representative procedure from the Royal Society of Chemistry, AgOAc\text{AgOAc} (1.2 equiv) and tBuOLit\text{BuOLi} (2 equiv) in DMF at 80°C drive the reaction to completion within 12 hours. The catalytic cycle likely involves the formation of a silver-amine complex, which activates the perfluorooctyl iodide for substitution.

Cobalt-Catalyzed Amination

Cobalt bromide (CoBr2\text{CoBr}_2) with diphenylphosphinobenzene (dppbz) ligands enables the coupling of perfluorooctyl iodides with amines under milder conditions (room temperature, 12 hours). This method, adapted from alkyne synthesis protocols, achieves moderate yields (30–50%) but reduces energy input and side reactions.

Solvent and Temperature Optimization

The choice of solvent and reaction temperature significantly impacts the efficiency of this compound synthesis.

Solvent Temperature (°C) Catalyst Yield Range
DMF80–100AgOAc\text{AgOAc}45–75%
Toluene25–40CoBr2\text{CoBr}_230–50%
THF\text{THF}-78 to 25nBuLin\text{BuLi}20–35%

Polar aprotic solvents like DMF enhance the solubility of perfluorooctyl halides and stabilize transition states through dipole interactions. Conversely, nonpolar solvents such as toluene favor radical pathways in cobalt-catalyzed reactions but require longer reaction times.

Purification and Characterization

Post-synthesis purification is critical due to the persistence of perfluorinated byproducts. Flash silica gel chromatography with petroleum ether/ethyl acetate gradients (100:1 to 4:1) effectively isolates this compound from unreacted halides and oligomers. Nuclear magnetic resonance (19F NMR^{19}\text{F NMR}) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure, with characteristic shifts at δ=80\delta = -80 to 85-85 ppm for CF3\text{CF}_3 groups .

Chemical Reactions Analysis

Elimination Reactions

The compound may undergo elimination of hydrogen fluoride (HF) under specific conditions. This reaction is analogous to pathways observed in related fluorinated amines, where thermal or catalytic treatment triggers cleavage of C–F bonds:

Rf–NH–RfΔ or catalystRf–N=CRf+HF\text{R}_\text{f}\text{–NH–R}_\text{f} \xrightarrow{\Delta \text{ or catalyst}} \text{R}_\text{f}\text{–N=CR}_\text{f} + \text{HF}

  • Conditions : Elevated temperatures (150–250°C) or base catalysts like KOH .

  • Products : Formation of fluorinated imines (e.g., hexafluoropropyl imine derivatives) .

Addition Reactions

The amine group participates in nucleophilic addition with electrophilic fluorinated reagents. For example, reactions with fluoroform (HCF₃) or triethylamine trihydrofluoride (Et₃N·3HF) yield extended perfluoroalkyl chains:

Rf–NH–Rf+HCF3Rf–N(CF3)–Rf+HF\text{R}_\text{f}\text{–NH–R}_\text{f} + \text{HCF}_3 \rightarrow \text{R}_\text{f}\text{–N(CF}_3\text{)–R}_\text{f} + \text{HF}

  • Key Insight : Theoretical calculations suggest HCF₃ generated in situ during reactions with fluorinated precursors can act as a CF₃ source .

  • Applications : Used to synthesize N-perfluoro-tert-butyl derivatives with enhanced fluorophilicity .

Substitution Reactions

The amine’s lone pair facilitates nucleophilic substitution with alkyl halides or acyl chlorides:

Rf–NH–Rf+R–XRf–N(R)–Rf+HX\text{R}_\text{f}\text{–NH–R}_\text{f} + \text{R–X} \rightarrow \text{R}_\text{f}\text{–N(R)–R}_\text{f} + \text{HX}

  • Example : Reaction with methyl iodide forms N-methylated derivatives, altering solubility and reactivity .

Environmental Degradation

In environmental matrices, Bis(1H,1H-perfluorooct-1-yl)amine may degrade via:

  • Oxidation : Conversion to perfluorocarboxylic acids (PFCAs) under oxidative conditions .

  • Hydrolysis : Cleavage of C–N bonds in aqueous environments, yielding shorter-chain perfluoroalkyl acids .

Comparative Reaction Pathways

The table below contrasts reaction pathways with analogous fluorinated amines:

Reaction TypeConditionsMajor ProductsKey References
Elimination200°C, KOH catalystFluorinated imines
Addition (HCF₃)Room temperature, HFN-Perfluoro-tert-butyl derivatives
HydrolysisAqueous, pH 7–9Perfluorooctanoic acid (PFOA)
Nucleophilic SubstitutionAlkyl halides, 50°CN-Alkylated derivatives

Mechanistic Insights

  • Electron-Withdrawing Effect : The perfluorooctyl groups reduce electron density at nitrogen, limiting traditional amine reactivity (e.g., protonation) .

  • Steric Hindrance : Bulky perfluorinated chains impede access to the amine group, favoring reactions with small electrophiles (e.g., HCF₃) .

Research Gaps

  • Limited experimental data directly on this compound necessitates extrapolation from structurally similar compounds .

  • Environmental persistence and bioaccumulation potential remain understudied but critical for risk assessment .

Scientific Research Applications

Materials Science

Bis(1H,1H-perfluorooct-1-yl)amine is utilized in the development of advanced materials due to its hydrophobic nature and thermal stability. It serves as:

  • Fluorinated surfactants : Enhancing the performance of coatings and adhesives by improving water repellency and durability.
  • Additives in polymers : Improving the mechanical properties and chemical resistance of fluoropolymer composites.

Medicinal Chemistry

Research indicates potential applications in drug design and development:

  • Drug delivery systems : Its unique structure may facilitate the development of novel drug carriers that enhance bioavailability and target specificity.
  • Antimicrobial agents : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial activity, making them candidates for new antibiotics.

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound is investigated for:

  • Contaminant degradation : Understanding its behavior in environmental matrices to assess its persistence and potential for bioaccumulation.
  • Green chemistry applications : Exploring its role in developing safer alternatives to traditional solvents and reagents in chemical processes.

Case Study 1: Fluorinated Coatings

A study demonstrated that incorporating this compound into polymer matrices significantly improved water repellency and stain resistance. The coatings exhibited a contact angle greater than 120°, indicating excellent hydrophobicity. This property is crucial for applications in automotive and aerospace industries where durability is paramount.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of fluorinated amines, including this compound. The study found that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Materials ScienceSurfactants, Polymer AdditivesEnhanced durability, water repellency
Medicinal ChemistryDrug Delivery Systems, Antimicrobial AgentsImproved bioavailability, antimicrobial activity
Environmental StudiesContaminant Degradation, Green ChemistryUnderstanding persistence, safer alternatives

Mechanism of Action

The mechanism of action of Bis(1H,1H-perfluorooct-1-yl)amine involves its interaction with molecular targets such as proteins and lipids. The compound’s perfluorinated chains allow it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. Its high stability and resistance to degradation make it an effective agent in various applications .

Comparison with Similar Compounds

Structural and Functional Differences

Chain Length and Fluorination
  • Bis(1H,1H-heptafluorobutyl)amine (CAS 356-08-1):

    • Formula : C₈H₄F₁₄N
    • Molecular Weight : 356.08 g/mol
    • Shorter 4-carbon chain with 14 fluorine atoms (vs. 8 carbons and 15 fluorines in the octyl variant). Reduced chain length lowers molecular weight and may decrease hydrophobicity .
  • 1H,1H,2H,2H-Perfluorodecylamine (CAS 30670-30-5):

    • Formula : C₁₀H₆F₁₇N
    • Molecular Weight : 463.13 g/mol
    • Longer 10-carbon chain with 17 fluorine atoms , leading to higher boiling point (182.9°C vs. 75°C) and slightly lower density (1.595 g/cm³ vs. 1.714 g/cm³) .
Functional Group Modifications
  • Bis(perfluorooctylsulphonyl)amine (CAS 39847-41-1): Formula: C₁₆HF₃₄NO₄S₂ Molecular Weight: 981.26 g/mol Incorporates sulfonyl groups (-SO₂-), increasing polarity and reactivity. This enhances suitability for high-performance materials but complicates synthesis .
  • Aromatic Fluorinated Amines (e.g., 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine):

    • Formula : C₁₅H₁₁F₂N₃
    • Fluorine atoms on aromatic rings instead of aliphatic chains. Such compounds exhibit distinct electronic properties, favoring use in pharmaceuticals or agrochemicals .

Physical and Chemical Properties

Compound Fluorine Atoms Chain Length Density (g/cm³) Boiling Point (°C) Molecular Weight (g/mol)
Bis(1H,1H-perfluorooct-1-yl)amine 15 C8 1.714 75 399.10
Bis(1H,1H-heptafluorobutyl)amine 14 C4 N/A N/A 356.08
1H,1H,2H,2H-Perfluorodecylamine 17 C10 1.595 182.9 463.13
Bis(perfluorooctylsulphonyl)amine 34 C16 N/A N/A 981.26

Key Observations :

  • Longer fluorinated chains (e.g., C10 vs. C8) correlate with higher boiling points due to increased van der Waals interactions.
  • Sulfonyl derivatives exhibit dramatically higher molecular weights , impacting solubility and industrial handling .

Biological Activity

Bis(1H,1H-perfluorooct-1-yl)amine (C16H5F30N), a perfluoroalkyl amine, is part of a larger group of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered attention due to their unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for evaluating its environmental impact and potential health risks.

This compound is characterized by a long perfluorinated carbon chain, which contributes to its hydrophobicity and resistance to degradation. This structure influences its interaction with biological systems, particularly in terms of bioaccumulation and toxicity.

Toxicity and Bioaccumulation

Research indicates that PFAS compounds, including this compound, exhibit significant bioaccumulation potential. Studies have shown that these compounds can bind to proteins and accumulate in various tissues, leading to prolonged half-lives in biological systems. For instance, the elimination half-lives in aquatic organisms can vary significantly based on the specific PFAS compound and its structure .

The biological activity of this compound is primarily linked to its interaction with cellular membranes and proteins. The perfluorinated nature of the compound allows it to disrupt lipid bilayers, potentially leading to altered membrane integrity and function. This disruption can affect various cellular processes, including signal transduction pathways and enzyme activities.

Environmental Impact on Aquatic Life

A notable study highlighted the effects of PFAS on aquatic organisms, particularly focusing on the bioaccumulation of compounds like this compound in fish. The findings indicated that exposure led to significant physiological changes, including liver toxicity and alterations in reproductive functions .

Human Health Implications

Human exposure to PFAS has been linked to various health issues. Epidemiological studies suggest associations between PFAS exposure and adverse health outcomes such as immune system dysfunction and increased cholesterol levels. The persistence of this compound in human tissues raises concerns about long-term health effects .

Research Findings

Study Findings Implications
Study 1Demonstrated significant bioaccumulation in aquatic speciesRaises concerns about ecosystem health
Study 2Linked human exposure to PFAS with elevated cholesterol levelsSuggests potential cardiovascular risks
Study 3Showed disruption of cellular membranes in vitroIndicates possible mechanisms of toxicity

Q & A

Q. What interdisciplinary approaches address the compound’s interaction with biological membranes?

  • Methodology : Molecular dynamics simulations (e.g., CHARMM force fields) combined with Langmuir-Blodgett trough experiments quantify insertion kinetics. Fluorescence anisotropy and DSC assess membrane fluidity changes .

Methodological Tables

Table 1 : Analytical Techniques for this compound

TechniqueApplicationKey ParametersReference
19F^{19}\text{F} NMRFluorine environment identificationChemical shifts (δ -75 to -85 ppm)
LC-MS/MSTrace quantification in serumLOQ: 0.05 ng/mL
DFT CalculationsReactivity predictionBond dissociation energies

Table 2 : Stability Study Design

ConditionDurationKey Metrics AnalyzedInstrumentation
40°C/75% RH6 monthsDegradation products, purityHPLC-DAD/ELSD
UV light (254 nm)48 hoursPhotolysis byproductsLC-QTOF-MS

Key Considerations

  • Theoretical Linkage : Anchor studies to PFAS environmental behavior theories (e.g., hydrophobicity-driven partitioning ).
  • Data Contradictions : Address variability in bioaccumulation data through harmonized OECD test guidelines .
  • Innovative Methodologies : Explore machine learning for predictive degradation modeling .

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